Cas no 2649084-76-2 (2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative used primarily in peptide synthesis. Its key structural features include a sterically hindered α-methyl group and an N-methylated backbone, which enhance conformational control and stability during solid-phase peptide assembly. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained, non-natural amino acids into peptide sequences, improving resistance to enzymatic degradation and modulating physicochemical properties. Its high purity and consistent performance make it suitable for research applications requiring precise peptide modifications, such as drug development and biochemical studies.
2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid structure
2649084-76-2 structure
商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid
CAS番号:2649084-76-2
MF:C21H23NO4
メガワット:353.41162610054
MDL:MFCD32718644
CID:5611891
PubChem ID:103664263

2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2649084-76-2
    • EN300-3444886
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid
    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid
    • MDL: MFCD32718644
    • インチ: 1S/C21H23NO4/c1-4-21(2,19(23)24)22(3)20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,4,13H2,1-3H3,(H,23,24)
    • InChIKey: OBUOHPMUAPOVID-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(C)C(C(=O)O)(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 353.16270821g/mol
  • どういたいしつりょう: 353.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3444886-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid
2649084-76-2 95.0%
1.0g
$2050.0 2025-03-18
Enamine
EN300-3444886-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid
2649084-76-2 95.0%
2.5g
$4019.0 2025-03-18
Enamine
EN300-3444886-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid
2649084-76-2 95.0%
0.1g
$712.0 2025-03-18
Enamine
EN300-3444886-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid
2649084-76-2 95.0%
0.5g
$1599.0 2025-03-18
Aaron
AR028B02-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid
2649084-76-2 95%
5g
$8205.00 2023-12-15
1PlusChem
1P028ARQ-50mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid
2649084-76-2 95%
50mg
$736.00 2024-05-08
Aaron
AR028B02-250mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid
2649084-76-2 95%
250mg
$1421.00 2025-02-16
Aaron
AR028B02-500mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid
2649084-76-2 95%
500mg
$2224.00 2025-02-16
1PlusChem
1P028ARQ-500mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid
2649084-76-2 95%
500mg
$2039.00 2024-05-08
Aaron
AR028B02-50mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid
2649084-76-2 95%
50mg
$775.00 2025-02-16

2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid 関連文献

2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acidに関する追加情報

Introduction to 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic Acid (CAS No. 2649084-76-2)

2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid, identified by its CAS number 2649084-76-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound features a unique combination of functional groups, including a fluorenyl methoxycarbonyl moiety and an amino group, which contribute to its distinctive chemical properties. The presence of these groups not only enhances its reactivity but also opens up possibilities for diverse chemical modifications, enabling the synthesis of derivative compounds with tailored biological activities.

In recent years, there has been a growing interest in the development of novel pharmaceutical agents that target specific biological pathways. Among these, compounds that modulate neurotransmitter systems have shown particular promise in the treatment of neurological and psychiatric disorders. The fluorenyl methoxycarbonyl group in 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid is known to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs), making it an attractive moiety for drug design.

Moreover, the methylamino and carboxylic acid functional groups in this compound contribute to its ability to interact with various biological targets. These interactions can be exploited to develop drugs that exhibit specific pharmacological effects. For instance, the carboxylic acid group can participate in hydrogen bonding interactions with amino acid residues in protein targets, while the methylamino group can influence the compound's solubility and metabolic stability.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. Researchers have explored its utility in generating derivatives that exhibit inhibitory effects on enzymes involved in inflammatory pathways. These enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), are key players in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, it is possible to develop novel anti-inflammatory agents with improved efficacy and reduced side effects.

The fluorenyl methoxycarbonyl moiety also plays a crucial role in enhancing the pharmacokinetic properties of drug candidates. This group is often incorporated into APIs to improve their binding affinity and metabolic stability. In addition, it can serve as a handle for further chemical modifications, allowing researchers to fine-tune the biological activity of the compound. For example, introducing additional functional groups at the fluorenyl core can alter the compound's selectivity towards specific biological targets.

Another area where this compound has shown promise is in the development of radiolabeled probes for diagnostic imaging. The fluorenyl methoxycarbonyl group can be easily labeled with radioisotopes such as fluorine-18 or carbon-11, enabling researchers to visualize biological processes non-invasively using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Such probes are invaluable tools for studying disease mechanisms and evaluating drug delivery systems.

The synthesis of 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorenyl methoxycarbonyl group typically involves protecting group strategies to ensure regioselective functionalization. Similarly, the incorporation of the methylamino group necessitates careful consideration of reaction conditions to avoid unwanted side reactions.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbutanoic acid is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug discovery and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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